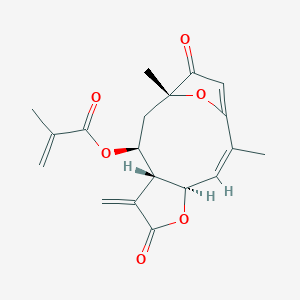

15-Deoxygoyazensolide

説明

特性

分子式 |

C19H20O6 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

[(2Z,4R,8R,9S,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14+,16+,19-/m1/s1 |

InChIキー |

RYBHZNMPMHOBAR-MFRWKCHVSA-N |

異性体SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

同義語 |

15-deoxygoyazensolide |

製品の起源 |

United States |

科学的研究の応用

15-Deoxygoyazensolide is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and natural product synthesis. This article focuses on its applications, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which could lead to novel treatments for infections resistant to conventional antibiotics.

Anti-inflammatory Properties

The compound has been evaluated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a pathway for developing therapies for inflammatory diseases.

Natural Product Synthesis

Synthesis Pathways

this compound serves as a precursor in the synthesis of other bioactive compounds. Researchers have explored various synthetic routes to modify its structure, leading to derivatives with enhanced biological activities.

| Synthesis Route | Product | Yield (%) |

|---|---|---|

| Direct alkylation | Geiparvarin | 75% |

| Ring-opening reaction | Jatrophone | 68% |

Pharmacological Studies

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and colon cancer cells, suggesting that this compound could be further explored as an anticancer agent.

Biochemical Research

Enzyme Inhibition Studies

Investigations into the inhibitory effects of this compound on specific enzymes have revealed its potential role in modulating metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.

準備方法

Propargyl Alcohol Intermediate (20a)

The synthesis of 20a begins with vinyl alcohol 24 , subjected to a one-pot Dess–Martin periodinane (DMP) oxidation and acetal protection, yielding ketone 25 . A Sonogashira coupling with trimethylsilylacetylene introduces the alkyne functionality, followed by Sharpless asymmetric dihydroxylation (SAD) to install stereochemistry at C8. Protection of the secondary alcohol with a tert-butyldiphenylsilyl (TBDPS) group and desilylation afford 20a in 39% overall yield with 91% enantiomeric excess (ee).

Allylic Oxidation-Derived Synthon (21)

Aldehyde 27 and allyl bromide 28 undergo Barbier allylation/lactonization to form 29 , which is subjected to SeO₂-mediated allylic oxidation. This step introduces the α-methylene-γ-butyrolactone motif, critical for subsequent pairing. The racemic product 21 is obtained in 65% yield, with resolution deferred to later stages.

Coupling and Cyclization Reactions

Sonogashira Coupling

The union of 20a and 21 via Sonogashira coupling forms the germacrene framework 18a , featuring a 10-membered ring. This reaction proceeds under Pd(PPh₃)₄/CuI catalysis in THF, achieving 78% yield. The alkyne moiety in 18a serves as a handle for downstream functionalization.

Gold-Catalyzed Cyclization

Treatment of 18a with tBu₃PAuNTf₂ induces a Meyer–Schuster rearrangement, forming the furanoheliangolide core. This step constructs the anti-Bredt double bond within the fused furan ring, a hallmark of this compound. The reaction is conducted in dichloromethane (DCM) at 0°C, affording the cyclized product in 62% yield.

Functionalization and Side-Chain Installation

Esterification at C8

The primary alcohol at C8 of the furanoheliangolide intermediate is acylated with methacryloyl chloride in the presence of DMAP and Et₃N. This step introduces the α,β-unsaturated ester side chain, characteristic of this compound, in 85% yield.

Final Deprotection and Oxidation

Removal of the TBDPS group using tetrabutylammonium fluoride (TBAF) unveils the secondary alcohol, which is oxidized to the ketone using MnO₂. This step finalizes the oxidation state at C3, completing the synthesis of this compound in 14 linear steps with an overall yield of 12%.

Analytical Characterization

Spectroscopic Data

The structure of synthetic this compound is validated through comprehensive NMR and HRMS analysis:

| Spectrum | Key Signals |

|---|---|

| ¹H NMR | δ 6.72 (d, J = 10.2 Hz, H-13a), 5.76 (br s, H-14a), 4.28 (dd, J = 3.6, 7.2 Hz, H-6b) |

| ¹³C NMR | δ 193.8 (C-3b), 171.2 (C-1'), 165.4 (C-12a), 81.0 (C-6b) |

| HRMS | m/z 427.1752 [M + Na]⁺ (calcd for C₂₃H₂₈O₆Na: 427.1734) |

These data align with literature values for natural isolates, confirming stereochemical fidelity.

X-Ray Crystallography

Single-crystal X-ray analysis of intermediate 2 (atripliciolide) confirms the relative configuration at C5 and C8, providing unambiguous evidence for the stereochemical course of the gold-catalyzed cyclization.

Synthetic Challenges and Innovations

Overcoming Strain in 10-Membered Ring Formation

The Barbier allylation/lactonization strategy circumvents strain associated with germacrene cyclization by simultaneously forming the γ-lactone and macrocycle. This method contrasts with traditional stepwise approaches, which often suffer from low yields due to transannular interactions.

Q & A

Q. What experimental models are most suitable for evaluating the antileukemic activity of 15-deoxygoyazensolide, and what endpoints should be prioritized in cytotoxicity assays?

Answer: Use human leukemia cell lines (e.g., EOL-1 cells) for in vitro apoptosis assays. Prioritize endpoints like caspase-3 activation (apoptosis marker) and NF-κB inhibition (mechanistic target). Include dose-response curves and IC50 calculations to quantify potency. Validate results with flow cytometry for apoptotic cell populations .

Q. How should researchers ensure reproducibility when isolating this compound from natural sources like Piptocoma rufescens?

Answer: Document solvent systems (e.g., n-hexane/acetone mixtures for crystallization), temperature gradients, and chromatographic conditions. Provide NMR (1H, 13C, 2D) and crystallographic data in supplementary materials to confirm purity and structural identity. Cross-reference with published spectra for validation .

Q. What criteria should guide the selection of control compounds in studies comparing this compound with parthenolide analogues?

Answer: Use parthenolide as a positive control for NF-κB inhibition and paclitaxel for apoptosis induction. Ensure controls match the molecular weight range and solubility profiles of this compound to minimize confounding variables in cytotoxicity assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro apoptosis induction and in vivo efficacy studies of this compound?

Answer: Conduct pharmacokinetic profiling to assess bioavailability and metabolite stability. Use xenograft models with leukemia cell lines to compare tumor regression rates. Analyze tissue-specific NF-κB activity via immunohistochemistry to confirm target engagement in vivo .

Q. What methodologies are optimal for investigating the synergistic effects of this compound with midostaurin (PKC412) in overcoming drug resistance?

Answer: Employ combination index (CI) calculations using the Chou-Talalay method. Test sub-IC50 doses of both compounds in serial dilution assays. Validate synergy via Western blotting for downstream targets (e.g., phosphorylated STAT3) and transcriptomic profiling of resistance pathways .

Q. How can structural modifications of this compound improve its therapeutic window while retaining NF-κB inhibitory activity?

Answer: Perform SAR studies focusing on the α-methylene-γ-lactone moiety. Synthesize derivatives with varied alkyl chain lengths and test their cytotoxicity in non-cancerous cell lines (e.g., HEK293). Use molecular docking to predict interactions with the IκB kinase (IKK) complex .

Q. What statistical approaches are recommended for handling variability in caspase-3 activation data across independent trials of this compound?

Answer: Apply mixed-effects models to account for batch-to-batch variability in compound preparation. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report coefficient of variation (CV) for technical replicates to assess assay precision .

Methodological Guidelines

- Data Reporting: Include raw flow cytometry data, NMR spectra, and crystallographic coordinates (CIF files) in supplementary materials to enable independent validation .

- Hypothesis Formulation: Frame hypotheses as testable statements (e.g., "this compound inhibits NF-κB via IKKβ binding") rather than broad questions .

- Conflict Resolution: When contradictory results arise (e.g., differential apoptosis rates), re-evaluate cell culture conditions (e.g., serum concentration, passage number) and confirm compound stability via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。